molecular formula C9H11FO3S B15257839 4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride

4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride

Cat. No.: B15257839
M. Wt: 218.25 g/mol
InChI Key: PVQVLMXGJYHFET-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S It is a sulfonyl fluoride derivative, characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-ethoxy-3-methylbenzene. One common method is the reaction of 4-ethoxy-3-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl fluoride group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate the substitution reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Nucleophilic Substitution: Sulfonamide or sulfonate esters.

    Reduction: Sulfonamides or sulfonic acids.

Scientific Research Applications

4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound can be employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for various applications.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. In biological systems, this often involves the formation of a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme. The electrophilic nature of the sulfonyl fluoride group makes it highly reactive towards nucleophiles, facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of an ethoxy group.

    4-Methylbenzene-1-sulfonyl fluoride: Lacks the ethoxy group, making it less bulky and potentially less reactive.

    4-Ethoxybenzene-1-sulfonyl fluoride: Similar but lacks the methyl group, which can affect its reactivity and steric properties.

Uniqueness

4-Ethoxy-3-methylbenzene-1-sulfonyl fluoride is unique due to the combination of the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of both groups can enhance its solubility and provide steric hindrance, affecting its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

4-ethoxy-3-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3

InChI Key

PVQVLMXGJYHFET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)F)C

Origin of Product

United States

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